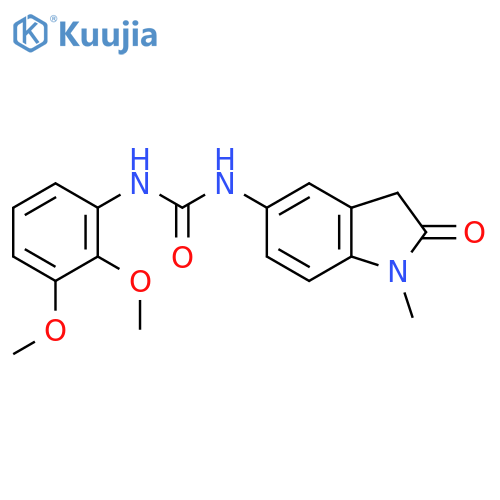Cas no 1172925-55-1 (1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea)

1172925-55-1 structure
商品名:1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
- AKOS024513162
- 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
- 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- 1172925-55-1
- F5539-0057
-
- インチ: 1S/C18H19N3O4/c1-21-14-8-7-12(9-11(14)10-16(21)22)19-18(23)20-13-5-4-6-15(24-2)17(13)25-3/h4-9H,10H2,1-3H3,(H2,19,20,23)
- InChIKey: LRADDYSIDCTGLY-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2C=C(C=CC=2N1C)NC(NC1C=CC=C(C=1OC)OC)=O
計算された属性
- せいみつぶんしりょう: 341.13755610g/mol
- どういたいしつりょう: 341.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 501
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5539-0057-20mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0057-3mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0057-4mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0057-15mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0057-30mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0057-1mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0057-5μmol |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0057-50mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0057-100mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0057-10mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 10mg |
$79.0 | 2023-09-09 |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
1172925-55-1 (1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea) 関連製品
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
